![molecular formula C8H11ClN2O2 B5913720 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one CAS No. 64178-64-9](/img/structure/B5913720.png)
2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one
Overview
Description
2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one typically involves the reaction of a suitable pyridazine derivative with butyl and chloro substituents under controlled conditions. Common reagents might include butyl halides, chlorinating agents, and hydroxylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could produce various functionalized pyridazinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-4-chloro-5-methoxypyridazin-3(2H)-one
- 2-Butyl-4-chloro-5-aminopyridazin-3(2H)-one
- 2-Butyl-4-chloro-5-nitropyridazin-3(2H)-one
Uniqueness
2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one is unique due to its specific combination of butyl, chloro, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with tailored activities.
Biological Activity
2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one, a compound belonging to the pyridazinone class, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
The chemical structure of this compound is characterized by the presence of a hydroxyl group and a chlorine atom, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C8H10ClN2O2 |
Molecular Weight | 186.63 g/mol |
Melting Point | 97-100 °C |
Solubility | Slightly soluble in water |
Density | 1.2 g/cm³ |
Antiviral Properties
Research has indicated that derivatives of pyridazinones, including this compound, exhibit antiviral properties. A study focusing on the inhibition of influenza A virus (IAV) endonuclease revealed that certain structural modifications in pyridazinone derivatives can enhance their inhibitory activity against viral replication . The presence of halogen substituents, such as chlorine, has been associated with increased potency in inhibiting viral enzymes.
Antimicrobial Activity
The antimicrobial efficacy of pyridazinones has also been explored. Compounds with similar structures have shown significant activity against various bacterial strains. For instance, studies have demonstrated that hydroxypyridazinones can inhibit bacterial growth by interfering with essential metabolic pathways .
The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The compound acts as a bimetal chelating agent at the active sites of certain enzymes, thereby inhibiting their function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyridazinone derivatives. Modifications at the 5-position and the introduction of various substituents have been shown to significantly influence biological activity. For example, studies indicate that compounds with larger hydrophobic groups at the 6-position exhibit enhanced antiviral potency compared to their less substituted counterparts .
Case Study 1: Influenza A Virus Inhibition
A recent study evaluated the antiviral activity of several pyridazinone derivatives against IAV using a PR8-mCherry assay. Among these, compounds structurally related to this compound demonstrated varying degrees of effectiveness, with some achieving an EC50 value below 11 µM . The results highlight the potential for further development of this compound class as antiviral agents.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to this compound were tested against common bacterial pathogens. Results indicated that these compounds exhibited significant inhibitory effects on Gram-positive bacteria, suggesting their potential application in treating bacterial infections .
Properties
IUPAC Name |
2-butyl-4-chloro-5-hydroxypyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-3-4-11-8(13)7(9)6(12)5-10-11/h5,12H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFQJGAGKJGKRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715725 | |
Record name | 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64178-64-9 | |
Record name | 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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